4-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
Overview
Description
The compound 4-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione is a complex organic molecule known for its distinctive structural framework This compound exhibits a unique tricyclic system combined with a nitrophenyl group, making it an interesting subject of study in various fields such as synthetic chemistry, pharmaceuticals, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione involves a multistep process:
Formation of the Core Structure: : Starting with the formation of the tricyclic core through a Diels-Alder reaction, where a diene and a dienophile react under controlled temperature and pressure.
Functional Group Introduction: : Introduction of the nitrophenyl group via a nitration reaction using nitric acid and sulfuric acid as nitrating agents.
Attachment of the Dimethylphenoxy Group: : This step involves a nucleophilic substitution reaction where the phenoxy group is introduced, typically using a strong base like sodium hydride (NaH) to deprotonate the phenol, making it a good nucleophile.
Industrial Production Methods
Industrial production methods often optimize these synthetic routes by:
Scaling up Reaction Vessels: : Using larger reactors to handle bigger volumes.
Continuous Flow Chemistry: : Implementing continuous flow processes to improve reaction efficiency and safety.
Automation: : Employing automated systems for reagent addition and reaction monitoring to ensure precision and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the phenoxy group, forming corresponding quinones.
Reduction: : The nitro group can be reduced to an amine using common reducing agents like hydrogen gas over palladium on carbon (Pd/C) or iron filings with hydrochloric acid.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: : Palladium on carbon (Pd/C), iron filings with hydrochloric acid (Fe/HCl).
Bases: : Sodium hydride (NaH), potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: : Quinones and corresponding carboxylic acids.
Reduction: : Amines.
Substitution: : Various derivatives depending on the introduced substituent.
Scientific Research Applications
4-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione has diverse applications:
Chemistry: : Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: : Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: : Applied in the development of advanced materials, such as polymers with specific mechanical or optical properties.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Enzyme Inhibition: : It may act as a competitive inhibitor for certain enzymes, binding to the active site and preventing substrate access.
Molecular Targets: : It targets specific enzymes or receptors, potentially modulating biochemical pathways involved in disease processes.
Pathways Involved: : Involvement in pathways related to oxidative stress, inflammation, and cell signaling.
Comparison with Similar Compounds
Compared to similar compounds, 4-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione stands out due to:
Structural Uniqueness: : Its tricyclic system combined with nitrophenyl and dimethylphenoxy groups.
Reactivity: : Its diverse reactivity profile, undergoing multiple types of chemical reactions.
Applications: : Its wide range of applications in research and industry.
List of Similar Compounds
4-[3-(3,5-dimethylphenoxy)-5-phenyl]-10-oxa-4-azatricyclo[5.2.1.0: 2,6 ]decane-3,5-dione
4-[3-(4-nitrophenoxy)-5-phenyl]-10-oxa-4-azatricyclo[5.2.1.0: 2,6 ]decane-3,5-dione
4-[3-(3,5-dimethylphenoxy)-5-bromo-phenyl]-10-oxa-4-azatricyclo[5.2.1.0: 2,6 ]decane-3,5-dione
Properties
IUPAC Name |
2-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O6/c1-11-5-12(2)7-15(6-11)29-16-9-13(8-14(10-16)24(27)28)23-21(25)19-17-3-4-18(30-17)20(19)22(23)26/h5-10,17-20H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGGSYRIBDYTRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])N3C(=O)C4C5CCC(C4C3=O)O5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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